2-chloro-N-cyclohexyl-N-methylbenzamide
Overview
Description
2-chloro-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol It is a derivative of benzamide, characterized by the presence of a chlorine atom, a cyclohexyl group, and a methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-N-methylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+N-cyclohexyl-N-methylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of N-cyclohexyl-N-methylamine.
Oxidation: Formation of 2-chlorobenzoic acid or other oxidized products.
Scientific Research Applications
2-chloro-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-N-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its antibacterial or antifungal properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylbenzamide
- 2-chloro-N-cyclohexylbenzamide
- 2-chloro-N-methylbenzamide
Comparison
2-chloro-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both a cyclohexyl group and a methyl group attached to the amide nitrogen. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds. For example, the cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBMDIULZYYHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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